molecular formula C19H13N3O3S B10868103 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-2-benzofuran-1(3H)-one

3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-2-benzofuran-1(3H)-one

Cat. No.: B10868103
M. Wt: 363.4 g/mol
InChI Key: MHXVLBSHKJZZAT-UHFFFAOYSA-N
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Description

3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE is a complex organic compound that integrates multiple functional groups, including benzothiazole, pyrazole, and isobenzofuranone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by further functionalization to introduce the pyrazole and isobenzofuranone moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that utilize high-yield reactions and cost-effective reagents. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various substituents on the aromatic rings .

Mechanism of Action

The mechanism of action of 3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis. In cancer research, it is believed to interfere with cell proliferation pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL]-1(3H)-ISOBENZOFURANONE is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of benzothiazole, pyrazole, and isobenzofuranone moieties makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H13N3O3S/c1-10-15(16-11-6-2-3-7-12(11)18(24)25-16)17(23)22(21-10)19-20-13-8-4-5-9-14(13)26-19/h2-9,16,21H,1H3

InChI Key

MHXVLBSHKJZZAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4C5=CC=CC=C5C(=O)O4

Origin of Product

United States

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